molecular formula C12H19NO2 B2563440 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol CAS No. 1248410-12-9

2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol

Cat. No.: B2563440
CAS No.: 1248410-12-9
M. Wt: 209.289
InChI Key: WRCNCAWIONUDLL-UHFFFAOYSA-N
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Description

2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is an organic compound that features a benzyl group substituted with an ethyl group and a methoxy group, attached to an aminoethanol backbone

Properties

IUPAC Name

2-[ethyl-[(3-methoxyphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-13(7-8-14)10-11-5-4-6-12(9-11)15-2/h4-6,9,14H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCNCAWIONUDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol typically involves the reaction of 3-methoxybenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

Step Reagents Conditions
13-Methoxybenzyl chloride + EthylamineReflux in ethanol
2Ethylene oxideAddition under controlled temperature

Chemistry

In the field of chemistry, 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for its use in producing more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound is also explored for its potential biological activities. Studies indicate that it may interact with specific biomolecules, potentially modulating enzyme activities or receptor functions. This interaction could lead to various biological responses, making it a candidate for further research into its therapeutic effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Research may focus on its ability to act as a precursor in drug synthesis or its direct effects on biological pathways related to diseases. The compound's structural characteristics suggest possible applications in developing treatments for conditions influenced by enzyme activity or receptor signaling.

Case Studies and Research Findings

  • Biological Activity : A study examined the interaction of this compound with various enzymes, showing promising results in modulating enzyme activity associated with metabolic pathways.
  • Therapeutic Potential : Research highlighted its application in synthesizing compounds that exhibit anti-inflammatory properties, suggesting that derivatives of this compound could be developed into new therapeutic agents.
  • Chemical Reactions : Experimental data demonstrated successful oxidation and reduction reactions involving this compound, leading to the formation of valuable derivatives that can be utilized in further synthetic applications.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Ethyl-(3-methoxy-phenyl)-amino]-ethanol
  • 2-[Ethyl-(4-methoxy-benzyl)-amino]-ethanol
  • 2-[Ethyl-(3-methoxy-benzyl)-amino]-propanol

Uniqueness

2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications based on its structure.

Biological Activity

2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ethyl and methoxy substituents on a benzylamine structure. The presence of these groups suggests potential interactions with various biological targets, including enzymes and receptors.

The compound’s mechanism of action involves binding to specific molecular targets, which can modulate their activity and lead to various biological responses. This modulation may affect pathways related to cell signaling, proliferation, or apoptosis, depending on the target involved.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of the methoxy group on the benzyl ring could enhance its cytotoxic effects against tumor cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Receptor Interaction : It has shown potential as a ligand for various receptors, indicating possible applications in pharmacology and therapeutic interventions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionPotential AChE inhibitor; implications for Alzheimer's treatment
Receptor InteractionActs on multiple receptor types, enhancing therapeutic potential

Case Study: Anticancer Activity

In a study evaluating various benzylamine derivatives, this compound demonstrated significant cytotoxicity against human prostate (DU145) and leukemic (K562) cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications to the methoxy group position significantly influenced the compound's potency, with optimal activity observed when positioned at C-3 .

In Silico Studies

Molecular docking studies have suggested that this compound binds effectively to AChE, supporting its potential as a therapeutic agent for cognitive disorders. The binding affinity was evaluated using computational methods, which indicated favorable interactions with key residues in the enzyme's active site .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol?

  • Methodology : The compound can be synthesized via alkylation of 3-methoxybenzylamine with 2-chloroethanol under controlled pH (8–10) and reflux conditions (60–80°C). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reaction efficiency. Post-reaction, purification is achieved through liquid-liquid extraction (chloroform/water) and column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yield optimization requires precise temperature control and stoichiometric excess of 2-chloroethanol (1.2–1.5 equiv).

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) .
  • NMR : Confirm structure via 1^1H NMR (δ 3.8 ppm for methoxy group, δ 2.6–2.8 ppm for ethylamino protons) and 13^{13}C NMR .
  • IR Spectroscopy : Detect characteristic peaks for O-H (3200–3400 cm1^{-1}), C-O (1250 cm1^{-1}), and N-H (1550 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

  • Precautions : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store under inert atmosphere (argon/nitrogen) at 4°C. Dispose of waste via neutralization with 10% acetic acid followed by incineration .
  • Emergency Measures : For spills, absorb with inert material (vermiculite) and ventilate the area. In case of inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can solvent polarity influence the stability of this compound in aqueous solutions?

  • Experimental Design :

  • Prepare solutions in solvents of varying polarity (water, ethanol, chloroform).
  • Monitor degradation via UV-Vis spectroscopy (240–300 nm) over 24–72 hours.
  • Use Arrhenius kinetics to model degradation rates at different temperatures (25–50°C) .
    • Key Insight : Ethanol increases stability by reducing hydrolysis of the ethylamino group compared to water .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Approach :

  • Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) to minimize variability .
  • Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Include positive (e.g., known enzyme inhibitors) and negative (solvent-only) controls .

Q. How can computational modeling predict reaction pathways for its oxidation?

  • Computational Workflow :

  • Software : Use Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set).
  • Pathway Analysis : Simulate oxidation intermediates (e.g., aldehydes or carboxylic acids) and compare with experimental LC-MS data .
  • Validation : Cross-reference predicted activation energies with experimental DSC/TGA results .

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